REACTION_CXSMILES
|
[C:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[CH:5][C:4]=1[OH:13])#[N:2].[Li+].[BH4-]>C1COCC1>[OH:13][C:4]1[CH:5]=[C:6]([CH2:7][OH:8])[CH:11]=[CH:12][C:3]=1[C:1]#[N:2] |f:1.2|
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Name
|
|
Quantity
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0.5 g
|
Type
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reactant
|
Smiles
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C(#N)C1=C(C=C(C(=O)OC)C=C1)O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.64 mL
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Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
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TEMPERATURE
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Details
|
at reflux overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
|
CUSTOM
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Details
|
partitioned between EtOAc (50 mL) and 1N HCl (50 mL)
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with additional EtOAc (2×50 mL)
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC(=C1)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |